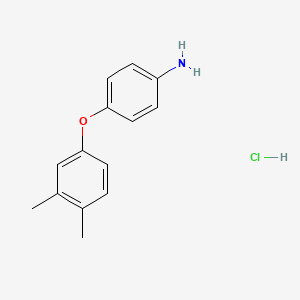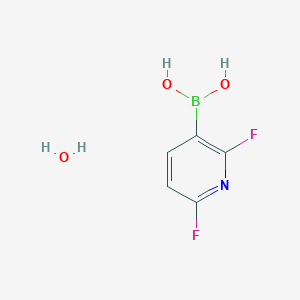
2,6-Difluoropyridine-3-boronic acid hydrate
説明
2,6-Difluoropyridine-3-boronic acid hydrate is a compound with the empirical formula C5H6BF2NO3 and a molecular weight of 176.91 . It is extensively utilized in the biomedical sector, particularly in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
Synthesis Analysis
The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. Initially, n-butyllithium is added to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. After stirring for 15 minutes, trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by the addition of HCl and H2O. After customary work-up, 2,6-difluoropyridine-3-boronic acid is obtained.Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyridine-3-boronic acid hydrate can be represented by the SMILES stringO.OB(O)c1ccc(F)nc1F . The InChI representation is 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 . Physical And Chemical Properties Analysis
2,6-Difluoropyridine-3-boronic acid hydrate is a solid compound . It should be stored at 2-8°C . The compound should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .科学的研究の応用
2,6-Difluoropyridine-3-boronic acid hydrate
is a chemical compound with the empirical formula C5H6BF2NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
One specific application of boronic acids is in the field of biochemical tools . They can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems . Boronic acids also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
- Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Boronic acids can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems .
- They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
- 2,6-Difluoropyridine-3-boronic acid hydrate is extensively utilized in the biomedical sector .
- Its application is particularly prevalent in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
Sensing Applications
Biochemical Tools
Pharmaceutical Drug Advancement
Synthesis of Herbicides and Insecticides
- This compound can be used as a reactant for the preparation of benzopyranone derivatives .
- These derivatives are known to be positive GABAA receptor modulators .
- It can also be used in the preparation of pyrazine derivatives .
- These derivatives are known to be orally active corticotropin-releasing factor-1 receptor antagonists .
Preparation of Benzopyranone Derivatives
Preparation of Pyrazine Derivatives
Microwave-Enhanced Synthesis of Trisubstituted Pyridazines
Suzuki–Miyaura Coupling
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing. If ingested, the mouth should be cleaned with water and the victim should drink plenty of water .
将来の方向性
As a pivotal compound in the biomedical sector, 2,6-Difluoropyridine-3-boronic acid hydrate has a promising future in pharmaceutical drug advancement and therapeutic interventions. Its unique molecular arrangement allows it to selectively target biological receptors and enzymes, making it a valuable tool in managing various ailments .
特性
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAWUNJFURWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660304 | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-boronic acid hydrate | |
CAS RN |
1072952-27-2 | |
| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



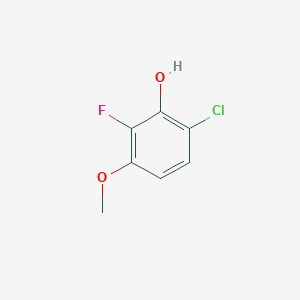
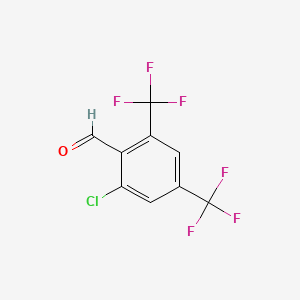
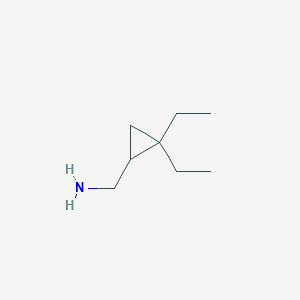
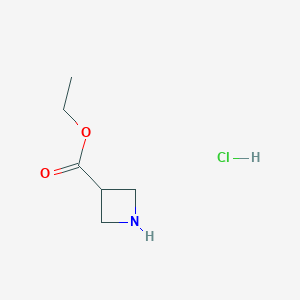
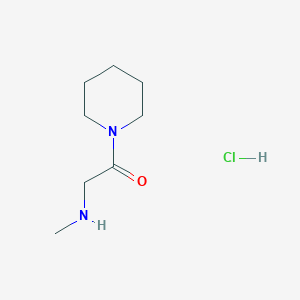
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
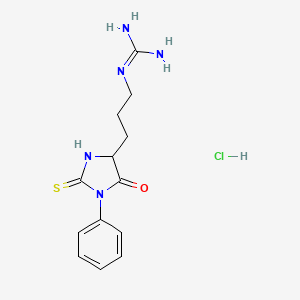

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
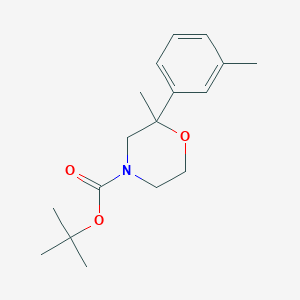
![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
